molecular formula C25H26N10O4S B14115180 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B14115180
M. Wt: 562.6 g/mol
InChI Key: PMKGWRQPVQBLMF-UHFFFAOYSA-N
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Description

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of furan, piperazine, and tetrazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.

    Introduction of the Furan Moiety: The furan ring is introduced via a coupling reaction with a suitable furan derivative, such as furan-2-carboxylic acid.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, typically using piperazine or its derivatives.

    Addition of the Tetrazole Group: The tetrazole group is introduced via a cyclization reaction involving an appropriate precursor, such as 1-phenyltetrazole.

    Final Assembly: The final compound is assembled through a series of coupling and condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, leading to the formation of various cyclic derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as antimicrobial, antiviral, or anticancer properties, making it a potential therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione is not fully understood, but it is likely to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure suggests that it may act as an inhibitor or activator of certain enzymes, or as a ligand for specific receptors.

Comparison with Similar Compounds

Similar compounds to 8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione include:

    Purine Derivatives: Compounds with a purine core, such as caffeine or theobromine, which exhibit various biological activities.

    Piperazine Derivatives: Compounds like piperazine itself or its derivatives, which are used in pharmaceuticals for their psychoactive or anthelmintic properties.

    Tetrazole Derivatives: Compounds containing a tetrazole ring, such as losartan, which is used as an antihypertensive agent.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N10O4S

Molecular Weight

562.6 g/mol

IUPAC Name

8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C25H26N10O4S/c1-30-20-19(22(37)31(2)25(30)38)34(14-16-40-24-27-28-29-35(24)17-7-4-3-5-8-17)23(26-20)33-12-10-32(11-13-33)21(36)18-9-6-15-39-18/h3-9,15H,10-14,16H2,1-2H3

InChI Key

PMKGWRQPVQBLMF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)CCSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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